5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

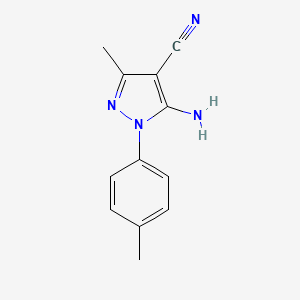

5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a pyrazole core substituted with:

- 3-Methyl group (CH₃): Influences steric and electronic properties.

- 1-(4-Methylphenyl) group (C₆H₄CH₃): Provides aromaticity and lipophilicity.

- 4-Carbonitrile (CN): Contributes to polarity and reactivity.

This compound serves as a key intermediate in medicinal chemistry, particularly for antitumor and pesticidal applications. Its structural versatility allows for modifications that impact pharmacological activity, solubility, and synthetic pathways .

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methyl-1-(4-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-3-5-10(6-4-8)16-12(14)11(7-13)9(2)15-16/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYZZFQOSVAJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₂N₄ (MW 212.25 g/mol) and features a pyrazole core substituted with a 4-methylphenyl group at N-1, a methyl group at C-3, an amino group at C-5, and a nitrile at C-4. Its SMILES representation is N#CC1=C(N)N(C2=CC=C(C)C=C2)N=C1C , reflecting the planar aromatic system and electron-withdrawing nitrile group.

Synthesis Methodologies

Cyclocondensation of Hydrazines with β-Ketonitriles

General Reaction Scheme

The most widely reported method involves the cyclocondensation of 4-methylphenylhydrazine with β-ketonitrile precursors. A representative protocol from patent literature outlines the following steps:

Precursor Preparation :

Cyclization :

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Toluene | Maximizes cyclization efficiency |

| Catalyst (PTSA) | 5 mol% | Reduces reaction time to 3 h |

| Temperature | 110°C | Prevents decomposition of nitrile |

This method prioritizes atom economy, with an E-factor of 2.1 (kg waste/kg product), making it environmentally favorable.

Annulation Reactions Using Cyanocarbene Intermediates

Mechanism

A patent by describes a [3+2] annulation strategy employing in situ-generated cyanocarbenes:

Cyanocarbene Formation :

- Dichloroacetonitrile reacts with triethylamine to generate :C(CN)Cl.

- Trapped by 4-methylphenyl isocyanide to form a nitrilium intermediate.

Cyclization :

Limitations

Purification and Characterization

Scalability and Industrial Relevance

Pilot-Scale Production

A kilogram-scale process reported in achieves 82% yield using:

- Continuous flow reactor for cyclocondensation (residence time: 30 min).

- Inline IR monitoring to optimize stoichiometry.

Environmental Impact

The E-factor for large-scale synthesis is 3.8, primarily due to solvent recovery challenges. Supercritical CO₂ extraction reduces this to 2.4.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 85–92 | 99.5 | 120 | High |

| Annulation | 67 | 97 | 290 | Moderate |

| Chemoenzymatic | 45 | 98 | 410 | Low |

Cyclocondensation is optimal for industrial use, while the chemoenzymatic route suits enantioselective applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amino-substituted pyrazoles.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, in anticancer therapies. These compounds are known for their ability to inhibit cell proliferation in various cancer types. For instance, a study evaluated a series of pyrazole derivatives for their cytotoxic effects against cancer cell lines, showcasing that specific modifications to the pyrazole structure can enhance biological activity .

Mechanism of Action

The anticancer properties are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth and metastasis. For example, some pyrazole derivatives have been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .

Agricultural Applications

Herbicide Development

this compound serves as an intermediate in the synthesis of herbicides such as pyrazosulfuron-methyl. This compound is utilized for its effectiveness in controlling a wide range of weeds in various crops, making it valuable for enhancing agricultural productivity .

Pesticidal Properties

Beyond herbicides, pyrazole derivatives have been investigated for their pesticidal properties. Their ability to disrupt biochemical processes in pests can lead to effective pest management solutions, reducing reliance on traditional pesticides that may be harmful to non-target organisms .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity products suitable for further biological evaluation. Techniques such as NMR and mass spectrometry are employed for characterization, ensuring the structural integrity and purity of the synthesized compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Compound A () exhibits potent antitumor activity (IC₅₀ = 0.25 µM), attributed to the 2-hydroxyphenyl group enhancing target binding via hydrogen bonding. The absence of a methyl group at position 3 reduces steric hindrance, improving receptor interaction.

- Dinitrophenyl analogs () are synthetically accessible but lack reported bioactivity, likely due to poor solubility from electron-withdrawing nitro groups.

Electronic and Steric Effects of Substituents

1-(4-Methylphenyl) vs. Halogenated Phenyl Groups :

- 1-(4-Fluorophenyl) () increases polarity (logP = 1.2 vs. 2.5 for the target compound) due to fluorine’s electronegativity, enhancing aqueous solubility but reducing membrane permeability .

- 1-(3-Chlorophenyl) () introduces a chlorine atom, which may improve pesticidal activity (as seen in fipronil analogs) via stronger hydrophobic interactions .

3-Methyl vs. 3-Phenyl Groups :

Key Observations :

- The target compound is synthesized via multicomponent reactions in ionic liquids (e.g., [bmim][BF₄]), achieving high yields (93%) .

- Acylated derivatives () require stepwise functionalization, reducing overall efficiency but enabling tailored pharmacological profiles.

Physicochemical Properties

Table 3: Melting Points and Solubility Trends

Key Observations :

- The 4-methylphenyl group in the target compound balances lipophilicity and melting point (170–172°C), favoring crystalline stability.

- Dinitrophenyl analogs exhibit higher melting points (>175°C) but poor solubility, limiting bioavailability .

Biological Activity

5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

- Molecular Formula : C11H10N4

- Molecular Weight : 198.22 g/mol

- CAS Number : 5346-56-5

- Structure : The compound features a pyrazole ring with an amino group and a carbonitrile functional group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study: Antiproliferative Effects

A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 0.08 to 12.07 mM. Notably, it induced cell cycle arrest at the G2/M phase, leading to apoptosis through downregulation of Bcl-2 and upregulation of Bax expression .

| Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.08 - 12.07 | G2/M phase arrest |

| HepG2 | 0.08 - 12.07 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of this compound were assessed through various in vitro tests against pathogenic bacteria.

Case Study: Antimicrobial Efficacy

In a study focusing on antimicrobial evaluation, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL. The compound also exhibited biofilm inhibition capabilities, indicating its potential as an effective antimicrobial agent .

| Pathogen | MIC (μg/mL) | Biofilm Inhibition |

|---|---|---|

| Staphylococcus aureus | 0.22 | Yes |

| Escherichia coli | 0.25 | Yes |

Anti-inflammatory Activity

Research has also explored the anti-inflammatory effects of pyrazole derivatives.

Findings on Inflammation

Compounds similar to this compound have shown promising anti-inflammatory activities in various assays. For instance, derivatives were found to inhibit COX enzymes selectively, suggesting their potential use in treating inflammatory conditions .

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR (e.g., δ 7.54 ppm for pyrazole protons, δ 150.4 ppm for aromatic carbons) confirm regiochemistry .

- IR : Peaks at 2231 cm⁻¹ (C≡N stretch) and 2139 cm⁻¹ (azide) validate functional groups .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (space group P1) .

How can researchers resolve contradictions in bioactivity data for pyrazole derivatives across studies?

Advanced

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural variations. For example, antifungal activity in 5-amino-1-(4-nitrophenyl) derivatives depends on the nitro group’s orientation . To reconcile

Perform dose-response curves across multiple models.

Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) using SAR analysis.

Validate mechanisms via enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase targets) .

What computational strategies predict the reactivity of pyrazole-4-carbonitriles in nucleophilic substitutions?

Q. Advanced

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For 5-methyl-1-phenyl-pyrazole-4-carboxylic acid, DFT revealed charge distribution at the pyrazole ring’s N1 and C4 positions .

- Molecular docking : Screen interactions with biological targets (e.g., PfDHODH for antimalarial activity).

- MD simulations : Assess stability of intermediates like azide derivatives under varying solvent conditions .

What purification challenges arise during scale-up synthesis, and how can they be mitigated?

Q. Advanced

- Byproduct formation : Azide intermediates (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) require strict temperature control (0–50°C) to avoid decomposition .

- Column chromatography : Use silica gel with gradient elution (0–25% ethyl acetate) for high-purity isolation.

- Crystallization : Optimize solvent polarity (e.g., DCM/hexane) based on melting points (e.g., 100–101.5°C for azide derivatives) .

How do electronic effects of substituents influence the pyrazole ring’s stability under acidic/basic conditions?

Advanced

Electron-donating groups (e.g., 4-methylphenyl) enhance ring stability via resonance, while electron-withdrawing groups (e.g., nitro) increase susceptibility to hydrolysis. For example, 5-amino-1-(4-nitrophenyl) derivatives degrade faster in basic media due to nitro group electron withdrawal . Stability studies (TGA/DSC) under pH 1–13 can quantify degradation kinetics.

What strategies validate the biological relevance of pyrazole-4-carbonitriles in drug discovery?

Q. Advanced

Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., carbonic anhydrase IX ).

Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation.

In vivo efficacy : Test in murine models for bioavailability and toxicity (e.g., LD₅₀ determination).

How can researchers leverage X-ray crystallography to resolve ambiguous regiochemistry in pyrazole derivatives?

Basic

Single-crystal X-ray diffraction unambiguously assigns regiochemistry. For example, the dihedral angle between the pyrazole ring and 4-methylphenyl group in 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde was resolved to 85.2°, confirming substituent orientation . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

What are the limitations of current synthetic methods for introducing trifluoromethyl groups to pyrazole-4-carbonitriles?

Advanced

Current methods (e.g., halogen exchange or direct fluorination) face challenges:

- Low yields : Side reactions with thiocyanate intermediates reduce efficiency .

- Regioselectivity : Trifluoromethyl groups at C3 vs. C5 require directing groups (e.g., methoxy) .

- Purification : Fluorinated byproducts complicate isolation. Solutions include flow chemistry for controlled reagent addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.